molecular formula C12H9ClN2O B12951370 (4-Chloro-6-methylpyrimidin-2-yl)(phenyl)methanone CAS No. 155991-30-3

(4-Chloro-6-methylpyrimidin-2-yl)(phenyl)methanone

Cat. No.: B12951370
CAS No.: 155991-30-3
M. Wt: 232.66 g/mol
InChI Key: LEUWADCNICGNMX-UHFFFAOYSA-N
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Description

(4-Chloro-6-methylpyrimidin-2-yl)(phenyl)methanone is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-6-methylpyrimidin-2-yl)(phenyl)methanone typically involves the reaction of 4-chloro-6-methylpyrimidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-6-methylpyrimidin-2-yl)(phenyl)methanone can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base like sodium hydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Substituted pyrimidine derivatives.

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

Scientific Research Applications

(4-Chloro-6-methylpyrimidin-2-yl)(phenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Chloro-6-methylpyrimidin-2-yl)(phenyl)methanone depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, pyrimidine derivatives are known to inhibit protein kinases, which play a crucial role in cell signaling pathways . The compound may bind to the active site of the enzyme, preventing its activity and thereby modulating cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-6-methylpyrimidin-2-yl)methanol
  • (4-Chloro-3-nitrophenyl)(phenyl)methanone
  • (1H-benzo[d]imidazol-2-yl)(phenyl)methanone

Uniqueness

(4-Chloro-6-methylpyrimidin-2-yl)(phenyl)methanone is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of both chloro and methyl groups on the pyrimidine ring, along with the phenyl ketone moiety, makes it a versatile intermediate for the synthesis of various derivatives with potential therapeutic applications .

Properties

CAS No.

155991-30-3

Molecular Formula

C12H9ClN2O

Molecular Weight

232.66 g/mol

IUPAC Name

(4-chloro-6-methylpyrimidin-2-yl)-phenylmethanone

InChI

InChI=1S/C12H9ClN2O/c1-8-7-10(13)15-12(14-8)11(16)9-5-3-2-4-6-9/h2-7H,1H3

InChI Key

LEUWADCNICGNMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C(=O)C2=CC=CC=C2)Cl

Origin of Product

United States

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